molecular formula C20H22N4O3S2 B2551119 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1235218-04-8

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2551119
CAS No.: 1235218-04-8
M. Wt: 430.54
InChI Key: ITEUKUJKJGEHBI-UHFFFAOYSA-N
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Description

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a useful research compound. Its molecular formula is C20H22N4O3S2 and its molecular weight is 430.54. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Antibacterial Agents

A study by Hafez et al. (2017) discussed the synthesis of thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides and their evaluation for in vitro activity against human tumor cell lines such as liver, colon, and lung cancer. These compounds also showed antibacterial activity, highlighting their potential as antitumor and antibacterial agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Antimicrobial and Antitubercular Activities

Chandrashekaraiah et al. (2014) synthesized a series of pyrimidine-azitidinone analogues and examined their antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity. This research provides insights into the potential use of these compounds in designing antibacterial and antituberculosis drugs (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Anti-HIV Activity

Selvam et al. (2001) synthesized 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene) amino]-N(4,6-dimethyl-2-pyrimidinyl)-benzene sulphonamide derivatives and tested their anti-HIV activity. The compounds showed promising results against HIV-1 and HIV-2 strains, indicating their potential in HIV treatment (Selvam, Chandramohan, De Clercq, Witvrouw, & Pannecouque, 2001).

Pharmacological Screening for Antiviral and Anticancer Activity

In another study by Selvam et al. (2004), similar compounds were evaluated for their antiviral and anticancer activities against various viruses and cancer cell lines. This study further supports the potential of these compounds in antiviral and anticancer therapies (Selvam, Rajasekaran, Murugesh, & Clerco, 2004).

Synthesis of Novel Reactive Dyes with Insect-Repellent and Anti-Bacterial Properties

Mokhtari et al. (2014) synthesized azo reactive dyes incorporating sulfonamides and evaluated their insect-repellent efficacy and anti-bacterial activities. This research highlights the versatile applications of these compounds in textile industry and public health (Mokhtari, Shams‐Nateri, & Ferdosi, 2014).

Interaction with Bovine Serum Albumin

Meng et al. (2012) studied the interaction of p-hydroxycinnamic acid amides, including a pyrimidinyl sulfamoyl derivative, with bovine serum albumin. This research is significant in understanding the binding and interaction of these compounds with proteins, which is crucial in drug development (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-13-9-14(2)11-24(10-13)29(26,27)16-5-3-15(4-6-16)19(25)23-18-17-7-8-28-20(17)22-12-21-18/h3-8,12-14H,9-11H2,1-2H3,(H,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEUKUJKJGEHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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